molecular formula C9H13ClN2O B15235810 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl

6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl

Katalognummer: B15235810
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: CWWPAHNLNXJYOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride is a chemical compound with a unique structure that includes a pyridine nucleus fused to a saturated nitrogen-containing ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride typically involves the use of 2,6-dichloropyridines as starting materials. The preparation can be achieved through tin-free radical cyclizations, which are efficient and yield good results . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the optimization of reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride can be compared with other similar compounds, such as 7-azaoxindoles, 7-azaindolines, and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hydrochloride lies in its specific structure and the resulting biological and chemical properties.

Eigenschaften

Molekularformel

C9H13ClN2O

Molekulargewicht

200.66 g/mol

IUPAC-Name

1,5,6,7,8,9-hexahydropyrido[2,3-d]azepin-2-one;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c12-9-2-1-7-3-5-10-6-4-8(7)11-9;/h1-2,10H,3-6H2,(H,11,12);1H

InChI-Schlüssel

CWWPAHNLNXJYOJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC2=C1C=CC(=O)N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.